molecular formula C13H9NO2 B14487484 2-Amino-3-hydroxy-phenalen-1-one CAS No. 64081-59-0

2-Amino-3-hydroxy-phenalen-1-one

Katalognummer: B14487484
CAS-Nummer: 64081-59-0
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: LFWCWFKXKIEFLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-hydroxy-phenalen-1-one is an organic compound with a unique structure that includes both amino and hydroxyl functional groups attached to a phenalenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-phenalen-1-one typically involves the reaction of 1,8-naphthalic anhydride with malonates to form 3-hydroxyphenalenones, which can then be further modified.

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques such as heating, stirring, and the use of common reagents like sulfuric acid and organic solvents .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-hydroxy-phenalen-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-3-hydroxy-phenalen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various phenalenone derivatives.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments

Wirkmechanismus

The mechanism of action of 2-Amino-3-hydroxy-phenalen-1-one involves its ability to generate reactive oxygen species (ROS) when exposed to light, making it an effective photosensitizer. This property is particularly useful in photodynamic therapy, where the compound can induce cell death in targeted tissues by generating ROS .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-hydroxy-phenalen-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .

Eigenschaften

CAS-Nummer

64081-59-0

Molekularformel

C13H9NO2

Molekulargewicht

211.22 g/mol

IUPAC-Name

2-amino-3-hydroxyphenalen-1-one

InChI

InChI=1S/C13H9NO2/c14-11-12(15)8-5-1-3-7-4-2-6-9(10(7)8)13(11)16/h1-6,15H,14H2

InChI-Schlüssel

LFWCWFKXKIEFLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.